![molecular formula C13H14FN3O2 B2622687 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide CAS No. 865285-57-0](/img/structure/B2622687.png)
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide
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Description
Scientific Research Applications
- Application : N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide has been investigated for its anti-cancer potential, particularly against breast cancer cell lines . Its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand.
- Application : Fluorinated pyrazoles, including this compound, exhibit antimicrobial activity . Researchers have explored their potential as agents against various pathogens.
- Application : Pyrazoles are known for their anti-inflammatory and antioxidant properties . This compound may contribute to these effects.
- Application : Some pyrazole derivatives, including fluorinated ones, possess analgesic properties . Investigating this compound’s analgesic potential could be valuable.
- Application : Patented pyrazoles have been studied as hepatic cancer agents . Exploring this compound’s impact on liver cancer cells could yield insights.
- Application : Fluorinated compounds are popular in medicinal chemistry due to their stability and enhanced binding affinity . Researchers might consider this compound for drug development.
Anticancer Activity
Antimicrobial Properties
Anti-Inflammatory and Antioxidant Effects
Analgesic Function
Hepatic Cancer Agents
Drug Development
properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-2-3-4-11(18)15-13-17-16-12(19-13)9-5-7-10(14)8-6-9/h5-8H,2-4H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBGDTYIYBCEPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide |
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